XL999 - 705946-27-6

XL999

Catalog Number: EVT-287352
CAS Number: 705946-27-6
Molecular Formula: C26H28FN5O
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL999 has the potential to provide benefit to patients with lung cancer and acute myelogenous leukemia. XL999 is a new chemical entity that inhibits a spectrum of receptor tyrosine kinases (RTKs) with growth promoting and angiogenic properties, including FGFR 1/3, PDGFRα/β, VEGFR2/KDR, KIT, and FLT3. XL999 also inhibits FLT4 and SRC. XL999 has the potential to prevent tumor growth — both directly by a novel effect on tumor cell proliferation and indirectly through inhibition of the host angiogenic response. XL999 induces a cell-cycle block by a mechanism distinct from those previously identified and exhibits broad antitumor activity in xenograft models.
FGFR/VEGFR/PDGFR/FLT3/SRC Inhibitor XL999 is a small molecule inhibitor of numerous tyrosine kinases (TKs) including fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), FMS-related tyrosine kinase 3 (FLT3), and SRC, with potential antineoplastic activity. Upon administration, XL999 binds to and inhibits the activity of these TKs, thereby preventing both the activation of downstream signaling pathways and the proliferation of tumor cells overexpressing these TKs. FGFR, VEGFR, PDGFR, FLT-3, and SRC are upregulated in a variety of cancer cell types and play key roles in tumor cell proliferation, angiogenesis, and metastasis.
Source and Classification

XL999 is synthesized through chemical processes rather than derived from natural sources. In terms of classification, it falls under the category of organic compounds due to its carbon-containing structure. More specifically, it belongs to the class of kinase inhibitors, which are compounds designed to interfere with the activity of protein kinases, thereby modulating various biological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of XL999 involves several steps that can be categorized into:

  1. Initial Formation: The process typically begins with the reaction of appropriate starting materials that contain functional groups conducive to forming the desired molecular structure.
  2. Intermediate Compounds: Various intermediates may be generated during the synthesis, which are crucial for achieving the final structure. These intermediates are often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
  3. Final Product Isolation: After completing the synthesis route, XL999 is purified using techniques like chromatography to isolate the compound from unreacted materials and byproducts.

The specific reaction conditions, including temperature, pressure, and solvent choice, are optimized to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of XL999 can be represented by its chemical formula and structural diagram, which illustrates the arrangement of atoms within the molecule. Key features include:

  • Functional Groups: The presence of specific functional groups that confer biological activity.
  • 3D Conformation: The spatial arrangement of atoms can significantly influence the compound's interaction with biological targets.

Data regarding its molecular weight, melting point, and solubility are essential for understanding its physical properties and potential applications.

Chemical Reactions Analysis

Reactions and Technical Details

XL999 participates in various chemical reactions that are critical for its bioactivity:

  1. Binding Interactions: The compound interacts with target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Understanding how XL999 is metabolized in biological systems is crucial for predicting its pharmacokinetics and potential side effects.

Research into these reactions often employs techniques such as enzyme assays to evaluate the inhibitory effects on target kinases.

Mechanism of Action

Process and Data

The mechanism of action of XL999 involves inhibiting specific protein kinases that play pivotal roles in cell proliferation and survival. By binding to the active site or allosteric sites on these kinases, XL999 disrupts their normal function, leading to:

  • Reduced Cell Growth: In cancer cells, this inhibition can result in decreased tumor growth.
  • Induction of Apoptosis: The compound may also trigger programmed cell death pathways in affected cells.

Quantitative data from assays measuring kinase activity before and after treatment with XL999 provide insights into its efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of XL999 include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in various solvents is crucial for formulation purposes.
  • Stability: Thermal and chemical stability under different conditions influences storage and handling.

Chemical properties encompass reactivity with other compounds, pH stability, and potential for degradation under physiological conditions.

Applications

Scientific Uses

XL999 has several potential applications in scientific research and medicine:

  • Cancer Therapy: Its primary application is as a therapeutic agent in oncology, targeting specific tumors driven by aberrant kinase activity.
  • Research Tool: It serves as a valuable tool in biochemical research to study kinase functions and signaling pathways.
  • Combination Therapies: There is ongoing research into using XL999 alongside other therapies to enhance efficacy against resistant cancer types.
Introduction to XL999 in Oncological Target Landscapes

Historical Context of Kinase-Targeted Therapeutics in Oncology

Protein kinases regulate critical cellular processes including proliferation, survival, and angiogenesis. Dysregulation of kinase activity—through mutations, amplifications, or autocrine loops—drives oncogenesis across diverse malignancies. The first kinase inhibitor, imatinib (targeting BCR-Abl), demonstrated unprecedented efficacy in chronic myeloid leukemia, validating kinases as druggable targets [3]. By 2024, over 70 small-molecule kinase inhibitors (SMKIs) had received FDA approval for oncology indications, predominantly targeting receptor tyrosine kinases (RTKs) and cytoplasmic kinases [5]. These include:

  • EGFR inhibitors (gefitinib, erlotinib) for NSCLC
  • HER2 inhibitors (lapatinib, neratinib) for breast cancer
  • VEGFR inhibitors (sorafenib, sunitinib) for renal and hepatic cancers
  • CDK4/6 inhibitors (palbociclib, ribociclib) for hormone receptor-positive breast cancer [7]

Early SMKIs exhibited limitations: narrow target specificity (enabling bypass resistance), poor blood-brain barrier penetration, and variable pharmacokinetics. Second-generation inhibitors addressed these through multi-targeted approaches (e.g., regorafenib's inhibition of VEGFR, PDGFR, FGFR) and covalent binding strategies [5] [8]. XL999 emerged within this evolutionary context as a Spectrum Selective Kinase Inhibitor™ (SSKI) designed to optimize polypharmacology against tumor vasculature and proliferation pathways.

Table 1: Key Kinase Target Classes in Oncology

Kinase CategoryOncogenic RoleRepresentative Inhibitors
Receptor Tyrosine Kinases (RTKs)Angiogenesis, proliferationSunitinib (VEGFR/PDGFR), Lapatinib (EGFR/HER2)
Cytoplasmic Tyrosine KinasesPro-survival signalingImatinib (Abl), Dasatinib (Src)
Serine/Threonine KinasesCell cycle regulationPalbociclib (CDK4/6), Vemurafenib (BRAF)
Lipid Kinases (PI3K)Metabolic reprogrammingIdelalisib (PI3Kδ), Alpelisib (PI3Kα)

XL999’s Emergence as a Multi-Kinase Intervention Agent

Exelixis developed XL999 as a novel SSKI with distinct inhibition profiles against key RTKs implicated in tumor angiogenesis and hematologic malignancies. Preclinical studies revealed potent activity against:

  • FGFR: Fibroblast growth factor receptor, mediates tumor-stroma interactions
  • VEGFR: Vascular endothelial growth factor receptor, drives neovascularization
  • PDGFR: Platelet-derived growth factor receptor, supports pericyte recruitment
  • Flt3: FMS-like tyrosine kinase 3, mutated in acute leukemias [1]

XL999 demonstrated broad-spectrum anti-tumor efficacy in xenograft models of solid tumors (via angiogenesis suppression) and Flt3-driven leukemias (via apoptosis induction). Its intravenous administration facilitated predictable pharmacokinetics in early testing, distinguishing it from oral TKIs with variable bioavailability [1].

The compound advanced through Exelixis' pipeline alongside XL119 (bile duct tumors) and XL647 (NSCLC), reflecting strategic prioritization of multi-targeted kinase inhibition. A significant development milestone was achieved in June 2004 when Exelixis filed an Investigational New Drug (IND) application for XL999, enabling initiation of Phase I clinical trials. This positioned XL999 within Exelixis' collaboration framework with GlaxoSmithKline (GSK), wherein GSK retained post-Phase IIa opt-in rights for pipeline compounds [1].

Table 2: XL999’s Preclinical Profile vs. Contemporary Kinase Inhibitors

ParameterXL999Sunitinib (VEGFR/PDGFR)Sorafenib (VEGFR/RAF)
Primary TargetsFGFR, VEGFR, PDGFR, Flt3VEGFR1-3, PDGFRβ, KITVEGFR2/3, PDGFRβ, RAF
AdministrationIntravenousOralOral
Tumor Models (Preclinical)Solid tumors, Flt3+ leukemiaRCC, GISTRCC, HCC
Corporate PartnershipGSK option post-Phase IIaPfizer (developed in-house)Bayer/Onyx

Critical Knowledge Gaps in XL999’s Mechanism Elucidation

Despite promising preclinical data, XL999's translational path revealed unresolved biological questions:

Target Engagement Dynamics & Resistance Mechanisms

XL999’s polypharmacology posed challenges in deconvoluting primary vs. secondary therapeutic effects. Key unknowns included:

  • Relative contribution of each kinase inhibition (VEGFR vs. FGFR vs. PDGFR) to anti-angiogenic outcomes
  • On-target resistance potential via Flt3 gatekeeper mutations (analogous to BCR-Abl T315I mutation in imatinib resistance) [3]
  • Off-target compensatory activation of parallel pathways (e.g., MET or AXL kinases) observed with other RTK inhibitors [5]

Biomarker Identification for Patient Stratification

No validated predictive biomarkers existed to identify tumors dependent on XL999’s target spectrum. Research gaps included:

  • Correlation between Flt3 mutation status and hematologic response
  • Tumor expression thresholds for FGFR/VEGFR ligands (bFGF, VEGF-A) predicting sensitivity
  • Pharmacodynamic markers (e.g., phospho-RTK suppression in circulating tumor cells) [5] [8]

Combinatorial Therapeutic Synergies

The optimal integration of XL999 with cytotoxic agents or emerging immunotherapies remained unexplored. Critical questions encompassed:

  • Potential antagonism with VEGF-targeted antibodies (e.g., bevacizumab) due to target overlap
  • Synergy with DNA-damaging agents in Flt3+ leukemias
  • Immune microenvironment modulation via FGFR inhibition (documented for other TKIs) [2] [7]

Table 3: Research Priorities for XL999 Mechanism Elucidation

Knowledge Gap CategorySpecific Unresolved QuestionsMethodological Approaches
Resistance MechanismsDoes XL999 select for Flt3 kinase domain mutations?In vitro mutagenesis screens, longitudinal ctDNA analysis
Biomarker DevelopmentCan phospho-PDGFRβ suppression in platelets predict target engagement?PD biomarker assays in Phase I biopsies
Combination StrategiesDoes VEGFR inhibition potentiate immune checkpoint blockade?Murine models with T-cell depletion/ reconstitution

These gaps exemplify the "knowledge-gap failures" described in organizational learning theory, where mechanistic uncertainties drive deeper scientific investigation compared to process-related errors [10]. Addressing these through structured translational research in early-phase trials was essential to advance XL999's clinical development.

Properties

CAS Number

705946-27-6

Product Name

XL999

IUPAC Name

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C26H28FN5O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-

InChI Key

DMQYDVBIPXAAJA-VHXPQNKSSA-N

SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Solubility

Soluble in DMSO, not in water

Synonyms

XL999, XL-999, XL 999

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Isomeric SMILES

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.